

An In-depth Technical Guide to the Physical Properties of 4-Aminoacetanilide

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Compound of Interest

Compound Name: 2-(4-Aminophenyl)acetamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Aminoacetanilide, a significant intermediate in the pharmaceutical and dye industries. The following sections detail its melting point and solubility characteristics, supported by standardized experimental protocols for accurate determination.

Core Physical Properties of 4-Aminoacetanilide

4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, is a white to slightly reddish crystalline solid.^[1] Its physical characteristics are crucial for its handling, formulation, and synthesis applications.

Quantitative Data Summary

The melting point and solubility of 4-Aminoacetanilide are summarized in the table below. These values represent a range reported across various sources, reflecting potential variations due to experimental conditions and sample purity.

Physical Property	Value	Unit	Conditions
Melting Point	159 - 167	°C	-
Solubility in Water	0.1 - 1	g/100 mL	at 25 °C[2][3][4][5]
1 - 10	mg/mL	at 25 °C (77 °F)[1]	
Solubility in Organic Solvents	-	-	More readily soluble in ethanol, ether, and chloroform.[6]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research and drug development. The following are detailed methodologies for measuring the melting point and solubility of a solid compound like 4-Aminoacetanilide, based on established pharmacopeial and international guidelines.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely accepted and precise technique for this measurement.

Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range from the initial collapse of the sample to its complete liquefaction is recorded as the melting point range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital device)[7]
- Capillary tubes (sealed at one end)[6]
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of dry 4-Aminoacetanilide is finely powdered using a mortar and pestle.[6]
- **Capillary Tube Packing:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2.5-3.5 mm.[1]
- **Measurement:**
 - The packed capillary tube is inserted into the heating block of the melting point apparatus.
 - For an unknown sample, a rapid preliminary heating is performed to determine an approximate melting range.[5]
 - For a precise measurement, the apparatus is pre-heated to a temperature about 5-10°C below the expected melting point.[3][7]
 - The heating rate is then adjusted to a slow and steady rate, typically 1-2°C per minute, to ensure thermal equilibrium.
- **Observation and Recording:** The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range.[6]
- **Calibration:** The accuracy of the melting point apparatus should be regularly verified using certified reference standards with known melting points.[1]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent, as outlined in guidelines such as OECD 105.[2][8]

Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved substance in the saturated solution is then determined analytically.

Apparatus:

- Constant temperature shaker bath or incubator
- Flasks with stoppers
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

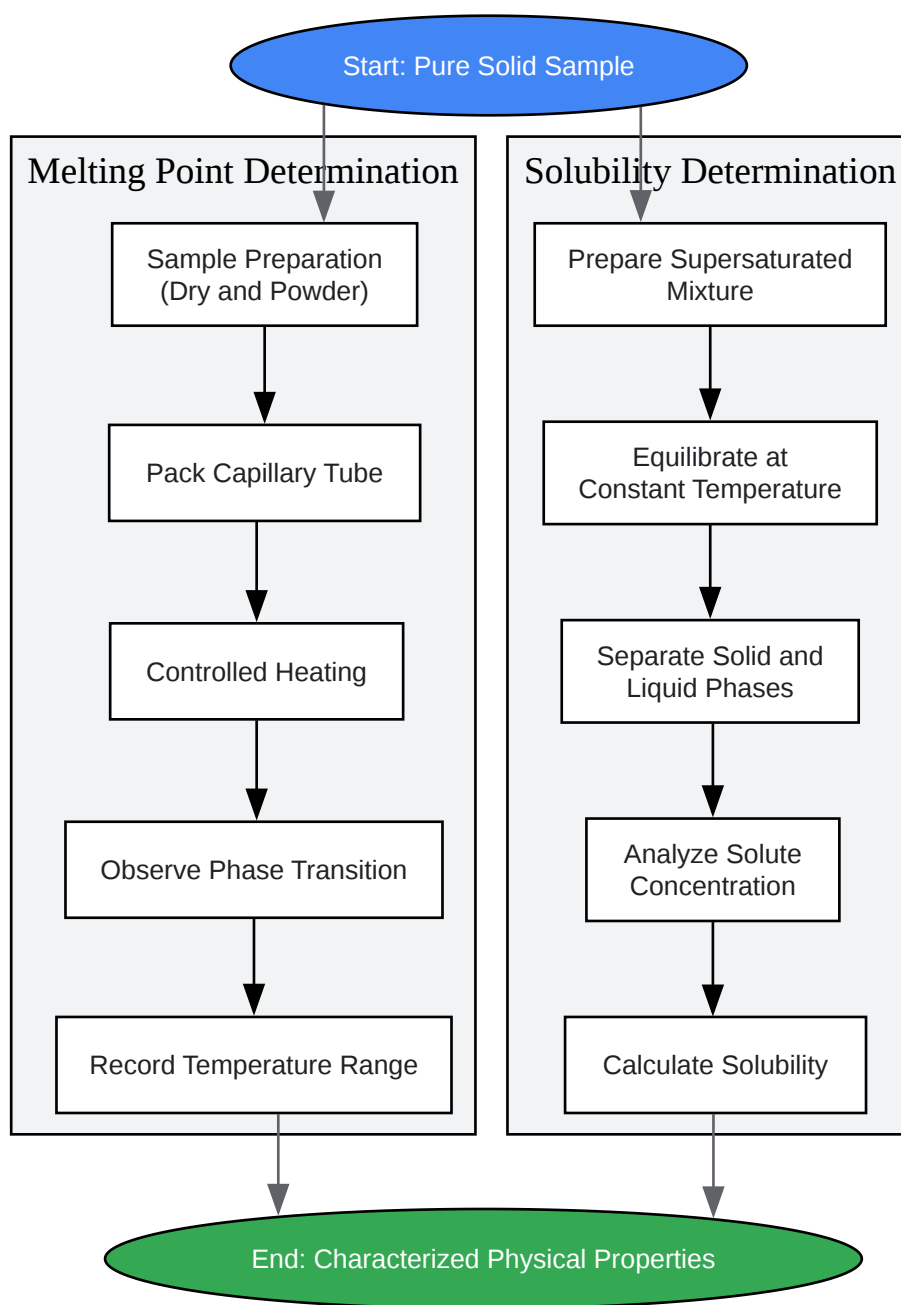
Procedure:

- Preparation of Saturated Solution:
 - An excess amount of 4-Aminoacetanilide is added to a flask containing the desired solvent (e.g., distilled water, ethanol). The use of excess solid ensures that a saturated solution is formed.
 - The flask is securely stoppered and placed in a constant temperature shaker bath, typically set at 25°C.[\[2\]](#)[\[8\]](#)
 - The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[\[8\]](#)
- Sample Collection and Preparation:
 - After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle.
 - A sample of the supernatant is carefully withdrawn.
 - The sample is immediately filtered to remove any suspended solid particles that could interfere with the concentration measurement.
- Concentration Analysis:

- The concentration of 4-Aminoacetanilide in the clear, saturated filtrate is determined using a suitable and validated analytical method. For aromatic compounds like 4-Aminoacetanilide, UV-Vis spectrophotometry is often a convenient choice.
- A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved solute in the experimental sample.
- Reporting: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or mg/mL) at the specified temperature.

Logical Relationships in Physical Property Determination

The accurate determination of physical properties relies on a structured experimental workflow. The following diagram illustrates the logical progression from sample preparation to final data analysis for determining the melting point and solubility of a solid compound.



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Caption: Workflow for determining the melting point and solubility of a solid.

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